Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Substitution at Pyrazole C4
The furan-2-yl substituent positions the furan ring oxygen atom adjacent (ortho) to the point of attachment at the pyrazole C4 position. This ortho-oxygen geometry enables intramolecular O⋯H–C hydrogen bonding with the pyrazole C5–H and facilitates bidentate metal-chelation interactions (O, N) that are stereoelectronically impossible for the furan-3-yl regioisomer, where the oxygen is meta to the point of attachment. The target compound, 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid, possesses this ortho-oxygen arrangement, whereas the comparator 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid does not . In the broader pyrazol-furan carboxamide Akt inhibitor series, furan-2-yl-containing compounds demonstrated favorable kinase inhibitory activity, with the most potent analog (compound 25e) achieving an IC50 of 30.4 nM against PRAS40 phosphorylation in LNCaP cells [1].
| Evidence Dimension | Regioisomeric furan attachment geometry and its effect on intramolecular hydrogen bonding and metal-chelation capability |
|---|---|
| Target Compound Data | Furan-2-yl attached at pyrazole C4; furan oxygen is ortho to attachment point; capable of O⋯H–C hydrogen bonding with pyrazole C5–H and bidentate (O,N) metal chelation; MW 192.17 g/mol; C9H8N2O3 |
| Comparator Or Baseline | 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)acetic acid; furan oxygen is meta to attachment point; ortho-hydrogen-bonding and bidentate chelation motifs not accessible; same MW 192.17 g/mol; identical molecular formula C9H8N2O3 |
| Quantified Difference | Qualitative difference in hydrogen-bond topology and metal-coordination geometry. Quantitative biological activity difference not yet reported in a direct head-to-head comparison for this exact compound pair. Class-level inference: In pyrazol-furan carboxamide Akt1 inhibitors, the furan-2-yl motif contributes to IC50 values as low as 30.4 nM (compound 25e) in LNCaP cellular assays [1]. |
| Conditions | Intramolecular hydrogen bonding: inferred from molecular geometry (SMILES: O=C(O)Cn1cc(-c2ccco2)cn1). Kinase inhibition: Akt1 enzymatic assay and LNCaP cell-based PRAS40 phosphorylation assay [1]. |
Why This Matters
For procurement decisions in medicinal chemistry and chemical biology, the furan-2-yl regioisomer provides a unique hydrogen-bond donor/acceptor topology that cannot be replicated by the furan-3-yl analog, directly affecting target engagement, metal-coordination chemistry, and ultimately biological readout.
- [1] Zhan, W., Xu, L., Dong, X., Dong, J., Yi, X., Ma, X., Qiu, N., Li, J., Yang, B., Zhou, Y., & Hu, Y. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 117, 47–58. Compound 25e: IC50 = 30.4 nM (p-PRAS40 inhibition, LNCaP cells). View Source
